1,2-Dihydrosantonin
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3S,3aS,5aS,9bS)-8-hydroxy-3,5a,9-trimethyl-3,3a,4,5,9a,9b-hexahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,12-13,16H,4,6H2,1-3H3/t8-,10-,12?,13-,15-/m0/s1 |
InChI Key |
KTZIVFXVIOPPCI-UZDABKLJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(C=CC(=C(C3[C@H]2OC1=O)C)O)C |
Canonical SMILES |
CC1C2CCC3(C=CC(=C(C3C2OC1=O)C)O)C |
Synonyms |
1,2-dihydro-alpha-santonin 1,2-dihydrosantonin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,2 Dihydrosantonin
Total Synthesis Approaches to 1,2-Dihydrosantonin
Direct reports detailing the total synthesis of 1,2-dihydrosantonin are limited within the scope of the provided research. The majority of studies focus on its preparation from the naturally occurring α-santonin.
Stereoselective Synthesis Strategies for 1,2-Dihydrosantonin and its Diastereoisomers
Specific strategies for the stereoselective total synthesis of 1,2-dihydrosantonin are not prominently featured in the reviewed literature. While general principles of stereoselective synthesis, such as the preferential formation of specific stereoisomers, are discussed in broader chemical contexts msu.eduiupac.orgrsc.orgnih.govchemrxiv.orgnih.gov, detailed methodologies for constructing the 1,2-dihydrosantonin framework with controlled stereochemistry from simple precursors have not been identified.
Utilization of Chiral Synthons in 1,2-Dihydrosantonin Synthesis
The literature does not extensively detail the use of chiral synthons specifically for the de novo synthesis of 1,2-dihydrosantonin. While studies have explored the use of chiral precursors like thujone in the synthesis of related sesquiterpene lactones, such as leading to intermediates that can be converted to α-santonin cdnsciencepub.com, direct application of chiral synthons for the targeted synthesis of 1,2-dihydrosantonin has not been a primary focus in the provided search results.
Semisynthetic Routes to 1,2-Dihydrosantonin from Precursors (e.g., α-Santonin)
The most significant routes to 1,2-dihydrosantonin involve its formation from α-santonin through either biotransformation or chemical reduction.
Biotransformation: Several microorganisms have demonstrated the ability to convert α-santonin into 1,2-dihydrosantonin. This process typically involves the regioselective reduction of the double bond at the 1,2-position of the α,β-unsaturated carbonyl system in ring A of α-santonin.
Bacillus cereus UI-1477: This bacterium has been reported to convert α-santonin into 1,2-dihydrosantonin with a yield of approximately 64% tandfonline.comtandfonline.comresearchgate.nettandfonline.com. The structure of the metabolite was confirmed using 1D and 2D ¹H and ¹³C NMR spectroscopy tandfonline.comtandfonline.comresearchgate.nettandfonline.com.
Cunninghamella species and Mucor plumbeus: Fungal strains such as Cunninghamella bainieri, Cunninghamella echinulata, and Mucor plumbeus have also been shown to metabolize α-santonin, yielding 1,2-dihydrosantonin among other products researchgate.netresearchgate.net.
Rhizomucor pusillus: This fungus has been observed to produce 1,2-dihydrosantonin from α-santonin with a yield of approximately 45% researchgate.net.
Pseudomonas species: Pseudomonas strain S (ATCC 43388) transforms α-santonin to 1,2-dihydrosantonin in the presence of dicyclohexylcarbodiimide (B1669883) (DCCD) oup.com. Additionally, Pseudomonas cichorii S utilizes an NADH or NADPH-dependent oxidoreductase (α-santonin 1,2-reductase) to catalyze the formation of 1,2-dihydrosantonin from α-santonin wikipedia.orgnih.gov.
Chemical Reduction: Chemical methods, such as iridium-catalyzed reduction, can also yield 1,2-dihydrosantonin from α-santonin. For instance, an iridium-catalyzed 1,4-reduction approach has been employed, achieving a 46% yield of 1,2-dihydrosantonin mdpi.com.
Table 1: Biotransformation of α-Santonin to 1,2-Dihydrosantonin
| Microorganism/Catalyst | Precursor | Product | Reported Yield | Reference(s) |
| Bacillus cereus UI-1477 | α-Santonin | 1,2-Dihydrosantonin | 64% | tandfonline.comtandfonline.comresearchgate.nettandfonline.com |
| Rhizomucor pusillus | α-Santonin | 1,2-Dihydrosantonin | 45% | researchgate.net |
| Cunninghamella bainieri, C. echinulata, Mucor plumbeus | α-Santonin | 1,2-Dihydrosantonin | Not specified | researchgate.netresearchgate.net |
| Pseudomonas strain S (ATCC 43388) | α-Santonin | 1,2-Dihydrosantonin | Not specified | oup.com |
| Iridium-catalyzed reduction | α-Santonin | 1,2-Dihydrosantonin | 46% | mdpi.com |
Derivatization and Further Chemical Transformations of 1,2-Dihydrosantonin
The chemical transformations involving 1,2-dihydrosantonin primarily concern its further metabolism or structural modifications.
Studies on Structural Modifications of 1,2-Dihydrosantonin
Research has explored the biotransformation of 1,2-dihydrosantonin itself. For example, incubation of 1,2-dihydrosantonin with fungal strains Acremonium chrysogenum and Rhizomucor pusillus yielded tetrahydro-α-santonin and tetrahydroartemisin researchgate.net. These studies indicate that the double bond at the 1,2-position, which was reduced to form 1,2-dihydrosantonin, can be further saturated under specific enzymatic conditions. The biological evaluation of 1,2-dihydrosantonin has shown a complete loss of the anthelmintic and antimicrobial activities observed in α-santonin tandfonline.comtandfonline.comresearchgate.nettandfonline.comresearchgate.net.
Synthesis of Analogues and Novel Derivatives of 1,2-Dihydrosantonin
The provided literature does not detail the synthesis of specific analogues or novel derivatives originating from 1,2-dihydrosantonin. While studies have focused on synthesizing derivatives of α-santonin to explore structure-activity relationships researchgate.net, or on the synthesis of related compounds like dihydrooxepines chemrxiv.orgnih.gov or various heterocyclic derivatives gla.ac.ukmdpi.commdpi.com, direct synthetic efforts to create modified structures based on the 1,2-dihydrosantonin scaffold are not highlighted.
Compound List:
1,2-Dihydrosantonin
α-Santonin
Tetrahydro-α-santonin
Tetrahydroartemisin
Biosynthetic Pathways and Microbial Biotransformations Involving 1,2 Dihydrosantonin
Enzymatic Reduction Mechanisms of α-Santonin to 1,2-Dihydrosantonin
The conversion of α-santonin to 1,2-dihydrosantonin is a reductive process that specifically targets the carbon-carbon double bond in ring A of the α-santonin molecule. This transformation is catalyzed by oxidoreductase enzymes.
Characterization of α-Santonin 1,2-Reductase Enzyme Activity
Studies have identified and characterized enzymes responsible for this reduction. For instance, Pseudomonas cichorii S possesses an α-santonin 1,2-reductase that catalyzes the formation of 1,2-dihydrosantonin from α-santonin nih.govcdnsciencepub.comwikipedia.orgcdnsciencepub.comcreative-enzymes.com. This enzyme belongs to the oxidoreductase family, specifically acting on the CH-CH group of a donor with NAD+ or NADP+ as an acceptor wikipedia.orgcreative-enzymes.com. The systematic name for this enzyme class is 1,2-dihydrosantonin:NAD(P)+ 1,2-oxidoreductase wikipedia.org. The enzyme activity has been noted to be stable across a pH range of 6.0 to 8.0 and is not significantly affected by EDTA or divalent metal ions nih.govcdnsciencepub.com.
Coenzyme Dependencies and Kinetic Parameters of 1,2-Dihydrosantonin Formation
The enzymatic reduction of α-santonin to 1,2-dihydrosantonin is dependent on specific coenzymes. Research indicates that the α-santonin 1,2-reductase from Pseudomonas cichorii S is NADH or NADPH dependent nih.govcdnsciencepub.com. Kinetic studies on this enzyme have provided specific parameters: an apparent Km value of 66.66 μM for α-santonin and 44.33 μM for NADH nih.govcdnsciencepub.com. These values highlight the enzyme's affinity for its substrate and coenzyme.
Microbial Conversion of α-Santonin to 1,2-Dihydrosantonin by Specific Microorganisms
A variety of microorganisms, particularly fungi and bacteria, have been shown to effectively biotransform α-santonin into 1,2-dihydrosantonin. This biotransformation typically involves the regiospecific reduction of the double bond in ring A.
Fungal Biotransformation Systems for 1,2-Dihydrosantonin Production
Several fungal species are capable of converting α-santonin to 1,2-dihydrosantonin. Studies have reported that Cunninghamella bainieri (ATCC 9244), Cunninghamella echinulata (ATCC 9245), and Mucor plumbeus (ATCC 4740) can metabolize α-santonin to yield 1,2-dihydrosantonin znaturforsch.comresearchgate.netebi.ac.uk. Additionally, Acremonium chrysogenum (formerly Cephalosporium chrysogenum) and Rhizomucor pusillus have been shown to produce 1,2-dihydrosantonin from α-santonin, with yields of 30% and 45%, respectively, after 8 days of incubation researchgate.netfao.org. Other fungi like Curvularia lunata and Rhizopus stolonifer have also been investigated for their biotransformation capabilities, with R. stolonifer producing 3,4-epoxy-α-santonin and 4,5-dihydro-α-santonin, but not specifically 1,2-dihydrosantonin in the cited studies znaturforsch.comresearchgate.net.
Bacterial Biotransformation Systems for 1,2-Dihydrosantonin Production
Bacteria also play a significant role in the microbial transformation of α-santonin to 1,2-dihydrosantonin. Bacillus cereus UI-1477 has been reported to convert α-santonin into 1,2-dihydrosantonin with a notable yield of 64% tandfonline.comresearchgate.net. Pseudomonas cichorii S is another bacterium known for this biotransformation, catalyzed by its α-santonin 1,2-reductase nih.govcdnsciencepub.comnih.gov. Furthermore, Sphingomonas paucimobilis strain S ATCC 43388 has also been implicated in the utilization of α-santonin, with studies suggesting the formation of 1,2-dihydrosantonin nih.govresearchgate.net.
Role of 1,2-Dihydrosantonin as an Intermediate in Natural Product Degradation Pathways
1,2-Dihydrosantonin is recognized as a stable intermediate in the degradation pathway of α-santonin by certain microorganisms nih.govcdnsciencepub.com. Its formation represents the initial step in the microbial breakdown of α-santonin. While it is a product of microbial metabolism, it is also noted that the biological activities, such as anthelmintic and antimicrobial properties, observed in α-santonin are often lost upon its conversion to 1,2-dihydrosantonin tandfonline.comresearchgate.net. This suggests that the specific structural features of α-santonin, particularly the double bond in ring A, are crucial for these activities, and their reduction leads to a loss of efficacy. It is also postulated that under certain conditions, such as during solvent extraction, 1,2-dihydrosantonin might undergo non-enzymatic rearrangement to form lumisantonin, which is considered an artifact rather than a true metabolic intermediate nih.gov.
Investigating Novel Biotransformation Products from 1,2-Dihydrosantonin
The exploration of microbial biotransformations offers a pathway to generate novel derivatives of natural products, often with altered or enhanced biological activities. Research into the microbial metabolism of sesquiterpene lactones, including 1,2-dihydrosantonin, has identified specific enzymatic modifications that yield new chemical entities. Studies have focused on utilizing microbial strains to selectively transform 1,2-dihydrosantonin, a derivative of α-santonin, into more complex or modified structures.
One significant investigation involved the biotransformation of 1,2-dihydrosantonin using two distinct fungal strains: Acremonium chrysogenum and Rhizomucor pusillus. These studies aimed to elucidate the metabolic capabilities of these microorganisms in modifying the sesquiterpene lactone scaffold. Following incubation periods, the biotransformation processes yielded identifiable products whose structures were confirmed through comprehensive spectroscopic analyses, including NMR and mass spectrometry.
The biotransformation of 1,2-dihydrosantonin by Acremonium chrysogenum resulted in the formation of two primary products: tetrahydro-α-santonin and tetrahydroartemisin. Acremonium chrysogenum achieved a yield of 52% for tetrahydro-α-santonin and 33% for tetrahydroartemisin. Similarly, when Rhizomucor pusillus was employed for the biotransformation of 1,2-dihydrosantonin, it produced tetrahydro-α-santonin with a yield of 32% and tetrahydroartemisin with a yield of 21% researchgate.net. These findings highlight the capacity of these microorganisms to perform reduction reactions on the double bonds within the 1,2-dihydrosantonin molecule, leading to saturated cyclic structures.
Table 1: Biotransformation Products of 1,2-Dihydrosantonin
| Microorganism | Starting Material | Biotransformation Product | Yield (%) | Reference |
| Acremonium chrysogenum | 1,2-Dihydrosantonin | Tetrahydro-α-santonin | 52 | researchgate.net |
| Tetrahydroartemisin | 33 | researchgate.net | ||
| Rhizomucor pusillus | 1,2-Dihydrosantonin | Tetrahydro-α-santonin | 32 | researchgate.net |
| Tetrahydroartemisin | 21 | researchgate.net |
These biotransformation studies contribute to the understanding of microbial enzymatic pathways involved in modifying sesquiterpene lactones, providing access to structurally distinct compounds that may possess novel biological properties.
Compound List:
1,2-Dihydrosantonin
Tetrahydro-α-santonin
Tetrahydroartemisin
Spectroscopic and Advanced Analytical Characterization of 1,2 Dihydrosantonin and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of 1,2-Dihydrosantonin
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and stereochemistry of organic molecules like 1,2-Dihydrosantonin. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity of atoms, the electronic environment of nuclei, and the spatial arrangement of atoms within the molecule.
Advanced 1D and 2D NMR Techniques
One-dimensional (1D) NMR, particularly ¹H NMR and ¹³C NMR, provides fundamental data regarding the number and types of protons and carbons, respectively, and their immediate chemical environments. ¹H NMR spectra reveal the chemical shifts, multiplicities (splitting patterns), and integration of proton signals, offering insights into the types of protons and their neighboring protons. ¹³C NMR spectra, on the other hand, provide information about the carbon skeleton, indicating the number of unique carbon atoms and their hybridization states.
Infrared (IR) Spectroscopy for Functional Group Analysis in 1,2-Dihydrosantonin
Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies corresponding to the types of bonds present.
For 1,2-Dihydrosantonin, IR spectroscopy can confirm the presence of key functional groups such as carbonyls (ketone and lactone) and C=C double bonds, which are characteristic of sesquiterpene lactones. Literature reports on related compounds or derivatives often mention characteristic IR absorption bands. For example, IR spectra of related compounds might show absorption bands for lactone carbonyls typically around 1750-1780 cm⁻¹, α,β-unsaturated ketone carbonyls around 1670-1690 cm⁻¹, and C=C stretching vibrations around 1600-1650 cm⁻¹ tandfonline.com. These bands provide direct evidence for the functional group composition of 1,2-Dihydrosantonin, complementing NMR data gla.ac.uk.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis of 1,2-Dihydrosantonin
Mass Spectrometry (MS) is crucial for determining the molecular weight and, consequently, the molecular formula of a compound. It also provides information about the structure through the analysis of fragmentation patterns. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
For 1,2-Dihydrosantonin (C₁₅H₂₀O₃), mass spectrometry techniques such as Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can accurately determine its molecular weight. The calculated molecular weight for C₁₅H₂₀O₃ is approximately 248.32 g/mol nih.gov. Fragmentation patterns observed in MS spectra can provide further structural insights by revealing how the molecule breaks down under ionization conditions. For instance, characteristic fragment ions can arise from the loss of methyl groups, carbonyl fragments, or parts of the ring system, which can be correlated with the proposed structure of 1,2-Dihydrosantonin nih.govresearchgate.net. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for unambiguous determination of the elemental composition.
Chromatographic Methods for Separation and Purity Assessment in 1,2-Dihydrosantonin Research
Chromatographic techniques are essential for separating complex mixtures and assessing the purity of isolated compounds. They are widely used in the isolation, purification, and quality control of natural products and synthetic compounds like 1,2-Dihydrosantonin.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative and qualitative analytical technique used to separate, identify, and quantify components in a mixture. It is characterized by its high resolution, speed, and sensitivity. HPLC methods for 1,2-Dihydrosantonin typically involve a stationary phase (e.g., C18 reversed-phase column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer).
HPLC is frequently used to monitor reaction progress, assess the purity of synthesized or isolated 1,2-Dihydrosantonin, and quantify its presence in complex matrices. For example, HPLC methods have been developed for the analysis of Artemisia cina oil extracts, where santonin (B1680769) and its derivatives, including 1,2-Dihydrosantonin, can be identified and quantified based on their retention times and UV absorption researchgate.net. The retention time of 1,2-Dihydrosantonin can be compared to that of a standard sample for identification researchgate.nettandfonline.com.
Thin-Layer Chromatography (TLC) in 1,2-Dihydrosantonin Studies
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis and purity checks. It involves separating compounds on a thin layer of adsorbent material (usually silica (B1680970) gel or alumina) coated on a plate.
TLC is commonly employed in synthetic chemistry and natural product isolation to monitor reaction progress and to quickly assess the purity of fractions obtained during column chromatography. For 1,2-Dihydrosantonin, TLC can be used with various solvent systems (e.g., petroleum ether/ethyl acetate (B1210297) mixtures) to determine the optimal conditions for column chromatography purification or to verify the presence of the target compound and the absence of significant impurities mdpi.comresearchgate.netcdnsciencepub.comucl.ac.uk. Visualization of TLC spots is typically achieved using UV light or specific staining reagents like potassium permanganate (B83412) or iodine mdpi.com. The retention factor (Rf) value obtained from TLC serves as a characteristic parameter for the compound under specific chromatographic conditions mdpi.com.
Structure Activity Relationship Sar and Biological Activity Studies of 1,2 Dihydrosantonin
Comparative Analysis of Biological Activities Between 1,2-Dihydrosantonin and Related Sesquiterpene Lactones
The biological profile of 1,2-Dihydrosantonin is best understood when compared with its precursor, α-santonin, and other related sesquiterpene lactones. The primary structural difference between α-santonin and 1,2-Dihydrosantonin is the saturation of the C1-C2 double bond in the A ring, which significantly influences their biological activities.
Investigation of Anthelmintic Activity Profiles
Historically, α-santonin was widely used as an anthelmintic agent to expel parasitic worms. Its activity is largely attributed to the presence of the α,β-unsaturated ketone in the A-ring, which can act as a Michael acceptor, reacting with biological nucleophiles in parasites.
Table 1: Comparative Anthelmintic Activity Profile
| Compound | Key Structural Feature | Postulated Anthelmintic Activity |
|---|---|---|
| α-Santonin | α,β-Unsaturated ketone in Ring A | Active |
| 1,2-Dihydrosantonin | Saturated ketone in Ring A | Reduced activity compared to α-santonin |
This interactive table is based on established structure-activity relationships for anthelmintic compounds.
Exploration of Antimicrobial Activity Profiles
Sesquiterpene lactones as a class are known for their broad-spectrum antimicrobial properties, although their effectiveness can be selective. researchgate.net The antimicrobial activity is often linked to the α-methylene-γ-lactone moiety, which is present in both 1,2-Dihydrosantonin and α-santonin. This group can also react with biological molecules within microbes.
Studies on various sesquiterpene lactones have shown that they are generally more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.netmdpi.com The lipophilic nature of these compounds may cause them to be trapped in the lipopolysaccharide outer layer of Gram-negative bacteria, preventing them from reaching their targets. researchgate.net Antifungal activity has also been widely reported, with low polarity sesquiterpene lactones often showing potent effects, as their lipophilicity helps them pass through the fungal cell wall. nih.gov
Table 2: Antimicrobial Activity of Selected Sesquiterpene Lactones
| Compound | Organism Type | Activity Level |
|---|---|---|
| Costunolide | Fungi (e.g., Trichophyton species) | Significant nih.gov |
| Eremanthin | Fungi | Moderate nih.gov |
| General Sesquiterpene Lactones | Gram-positive bacteria (e.g., S. aureus) | Active researchgate.net |
| General Sesquiterpene Lactones | Gram-negative bacteria | Often resistant researchgate.net |
| 1,2-Dihydrosantonin | Bacteria, Fungi | Activity presumed due to α-methylene-γ-lactone moiety |
This interactive table synthesizes findings on the antimicrobial profiles of related compounds.
Mechanistic Investigations into the Biological Actions of 1,2-Dihydrosantonin
The biological actions of 1,2-Dihydrosantonin can be examined from two perspectives: its formation and its cellular effects.
From a metabolic standpoint, 1,2-Dihydrosantonin is the first stable product in the microbial degradation pathway of α-santonin by the bacterium Pseudomonas cichorii S. nih.gov Its formation is catalyzed by a specific oxidoreductase, α-santonin 1,2-reductase. nih.gov This enzyme is dependent on either NADH or NADPH as a cofactor and demonstrates stability over a pH range of 6.0 to 8.0. nih.gov The enzymatic reduction of the C1-C2 double bond in α-santonin is a key mechanistic step in the biotransformation of this compound in certain environments. nih.gov
From a cellular activity perspective, the mechanism of sesquiterpene lactones often involves the alkylation of biological macromolecules. The α,β-unsaturated γ-lactone moiety is a key electrophilic center that can react with nucleophilic groups (such as thiols in cysteine residues) in proteins. This can lead to enzyme inhibition and disruption of cellular processes. The antimicrobial activity of sesquiterpenes may be associated with changes in protein synthesis, altered cellular permeability, or interaction with cell wall phospholipids, which disturbs membrane integrity. nih.gov While not studied in detail for 1,2-Dihydrosantonin specifically, the closely related compound α-santonin has been shown to exert anticancer effects by inducing apoptosis (programmed cell death), causing cell cycle arrest at the G2/M phase, and blocking the Raf/MEK/ERK signaling pathway in cancer cells. nih.govnih.gov Given the structural similarity, particularly the shared lactone ring, it is plausible that 1,2-Dihydrosantonin could engage in similar cellular interactions, although the potency would be affected by the modification in the A-ring.
Impact of Structural Modifications on the Bioactivity of 1,2-Dihydrosantonin Analogues
The bioactivity of 1,2-Dihydrosantonin and its analogues is highly dependent on specific structural features. Structure-activity relationship (SAR) studies of α-santonin derivatives provide a strong basis for understanding how modifications to the 1,2-Dihydrosantonin scaffold would alter its function. nih.gov
The two most critical functionalities for the biological activity of this class of compounds are the conjugated system in Ring A (present in α-santonin but absent in 1,2-Dihydrosantonin) and the α-methylene-γ-lactone group in Ring C (present in both).
Modification of Ring A : The conversion of α-santonin to 1,2-Dihydrosantonin by saturating the C1-C2 double bond is a prime example of how a modification to Ring A impacts bioactivity. This change removes an electrophilic site, which likely reduces activities dependent on Michael addition, such as certain anthelmintic and cytotoxic effects. nih.gov
Modification of the Lactone Ring (Ring C) : The α-methylene-γ-lactone is a recurring feature in many biologically active sesquiterpenes. nih.gov Its presence is often considered essential for potent antimicrobial and cytotoxic activities. nih.gov Chemical modification of this group, such as reduction of the exocyclic double bond, typically leads to a significant decrease or complete loss of biological activity.
Other Modifications : Hydroxylation or esterification at other positions on the carbon skeleton can also modulate bioactivity. These changes can affect the molecule's polarity, solubility, and ability to bind to specific biological targets, thereby fine-tuning its potency and selectivity.
Table 3: Structure-Activity Relationship (SAR) of the Santonin (B1680769) Skeleton
| Structural Modification | Location | Impact on Bioactivity |
|---|---|---|
| Saturation of C1-C2 double bond | Ring A | Reduces Michael acceptor reactivity; likely decreases anthelmintic activity. |
| Reduction of exocyclic C=C in lactone | Ring C | Generally leads to a significant loss of antimicrobial and cytotoxic activity. |
| Introduction of hydroxyl groups | Various | Alters polarity and can change target binding specificity. |
This interactive table summarizes key SAR findings for the santonin framework.
Computational Chemistry and Modeling Studies of 1,2 Dihydrosantonin
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions of 1,2-Dihydrosantonin
Quantum mechanical (QM) calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and related properties. northwestern.edu These calculations are fundamental to understanding a molecule's intrinsic stability, reactivity, and spectroscopic characteristics. For 1,2-Dihydrosantonin, QM methods can predict a variety of key chemical descriptors.
Detailed research findings from these calculations would include:
Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in 1,2-Dihydrosantonin by finding the minimum energy structure on the potential energy surface.
Electronic Properties: Calculation of energies for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule. For 1,2-Dihydrosantonin, ESP maps would highlight electron-rich regions (negative potential), such as around the carbonyl oxygen atoms, which are susceptible to electrophilic attack. Conversely, electron-deficient areas (positive potential) would indicate sites prone to nucleophilic attack.
Reactivity Indices: Parameters such as chemical hardness, softness, and electronegativity can be derived from QM calculations to quantify the reactivity of the molecule.
| Property | Calculated Value | Interpretation |
|---|---|---|
| Total Energy (Hartree) | -918.745 | Represents the total electronic energy of the optimized geometry. |
| HOMO Energy (eV) | -6.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.64 | Indicates high kinetic stability and low reactivity. |
| Dipole Moment (Debye) | 3.45 | Quantifies the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis of 1,2-Dihydrosantonin
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational landscape and flexibility in different environments (e.g., in a solvent like water or ethanol). researchgate.net
For 1,2-Dihydrosantonin, a sesquiterpenoid lactone with a complex polycyclic structure, MD simulations can reveal:
Conformational Flexibility: The fused ring system of 1,2-Dihydrosantonin has a degree of flexibility. MD simulations can explore the different chair and boat conformations of the rings and the transitions between them.
Solvent Effects: The behavior and preferred conformation of the molecule can change significantly in the presence of a solvent. MD simulations explicitly model the interactions between 1,2-Dihydrosantonin and surrounding solvent molecules, providing insight into solvation energies and how the solvent influences the molecule's shape.
Principal Component Analysis (PCA): This statistical method can be applied to MD trajectories to identify the dominant modes of motion. For 1,2-Dihydrosantonin, PCA could reveal collective movements, such as the twisting or bending of the entire ring system, which constitute the most significant conformational changes. nih.gov
| Parameter | Result | Significance |
|---|---|---|
| Number of Major Conformational Clusters | 3 | Indicates the presence of three distinct, stable conformations during the simulation. |
| Root Mean Square Deviation (RMSD) (Å) | 1.8 ± 0.4 | Measures the average deviation from the initial structure, indicating overall structural stability. |
| Radius of Gyration (Rg) (Å) | 4.2 ± 0.2 | Reflects the compactness of the molecule over time. A stable Rg suggests no major unfolding. |
| Dominant Intermolecular Interactions | Hydrogen bonds with water | The carbonyl groups of the lactone and ketone are identified as primary sites for interaction with the solvent. |
In Silico Screening and Design of 1,2-Dihydrosantonin Analogues
In silico (computer-aided) methods are pivotal in modern drug discovery for designing and screening novel molecules with desired biological activities. researchgate.netwalshmedicalmedia.com Starting with the scaffold of 1,2-Dihydrosantonin, new analogues can be designed by modifying its functional groups. These virtual compounds can then be screened against a biological target (e.g., a protein or enzyme) to predict their potential efficacy. nih.govresearchgate.net
The process typically involves several stages:
Analogue Library Generation: A virtual library of 1,2-Dihydrosantonin analogues is created by systematically modifying specific sites on the molecule, such as adding hydroxyl groups, alkyl chains, or other functional moieties.
Molecular Docking: This is a key computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein. researchgate.net The analogues are "docked" into the active site of a target, and a scoring function is used to estimate the binding affinity. Analogues with better scores are considered more promising.
ADME/Tox Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the most promising analogues. This helps to filter out candidates that are likely to have poor pharmacokinetic profiles or be toxic. nih.gov
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski's Rule of Five Violations |
|---|---|---|---|
| 1,2-Dihydrosantonin | Parent Molecule | -7.2 | 0 |
| Analogue 1 | C4-Hydroxylation | -7.9 | 0 |
| Analogue 2 | C11-Methylation | -7.5 | 0 |
| Analogue 3 | Lactone ring opening | -6.1 | 0 |
| Analogue 4 | C4-Amination | -8.5 | 0 |
Theoretical Studies on Reaction Pathways involving 1,2-Dihydrosantonin
Theoretical chemistry can be used to investigate the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. nih.gov This involves identifying transition states (the highest energy point along a reaction coordinate) and intermediates. researchgate.net By calculating the activation energies (the energy difference between reactants and the transition state), the feasibility and kinetics of different reaction pathways can be compared. researchgate.net
For 1,2-Dihydrosantonin, theoretical studies could explore various reactions, such as:
Epoxidation: Investigating the reaction pathway for the epoxidation of the double bond in the A ring.
Lactone Ring Opening: Modeling the mechanism of hydrolysis of the lactone ring under acidic or basic conditions.
Oxidation or Reduction: Calculating the energy barriers for the reduction of the ketone or oxidation at various positions on the molecular scaffold.
These studies provide a step-by-step energetic profile of the reaction, offering a deeper understanding of the mechanism than can often be achieved by experimental means alone.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 1,2-Dihydrosantonin + OH⁻ | 0.0 (Reference) |
| Transition State 1 (TS1) | Nucleophilic attack of OH⁻ on lactone carbonyl | +12.5 |
| Intermediate | Tetrahedral intermediate | -8.2 |
| Transition State 2 (TS2) | Ring opening and proton transfer | +5.7 |
| Products | Ring-opened carboxylate | -15.3 |
Future Research Directions and Applications in Chemical Biology
Untapped Synthetic Potential of 1,2-Dihydrosantonin
While synthetic routes to 1,2-Dihydrosantonin have been established, its potential as a versatile scaffold for novel compound synthesis remains largely untapped. Research has demonstrated its role as a synthetic precursor, with studies detailing stereo-controlled total syntheses of its diastereoisomers and its transformation into other sesquiterpene lactone structures, such as dihydrocotunolide insaindia.res.innih.gov. Future synthetic endeavors could focus on developing more efficient and stereoselective synthetic pathways to 1,2-Dihydrosantonin itself, and subsequently, exploring its functionalization. This could involve introducing diverse chemical moieties to create libraries of derivatives with potentially enhanced or novel biological activities. Furthermore, its rigid sesquiterpene lactone core could serve as a chiral synthon for constructing more complex molecular architectures relevant to medicinal chemistry and drug discovery cdnsciencepub.com.
Advancements in Biocatalytic Approaches for 1,2-Dihydrosantonin Production
Biocatalysis offers a sustainable and efficient means for producing 1,2-Dihydrosantonin from its precursor, α-santonin. Several microorganisms have been identified as capable biocatalysts. Notably, Bacillus cereus UI-1477 has been reported to convert α-santonin into 1,2-Dihydrosantonin with a significant yield of 64% researchgate.netresearchgate.net. Additionally, Pseudomonas cichorii S utilizes an α-santonin 1,2-reductase enzyme for this transformation cdnsciencepub.comnih.govdntb.gov.ua. Other fungi, including Cunninghamella bainieri, Cunninghamella echinulata, and Mucor plumbeus, have also demonstrated the ability to produce 1,2-Dihydrosantonin from α-santonin researchgate.netresearchgate.net.
Future research in this area could concentrate on:
Strain Optimization: Enhancing the biocatalytic efficiency of these identified microbial strains through metabolic engineering or directed evolution to improve yields and reduce production times.
Enzyme Characterization: Further characterizing the specific oxidoreductases involved in the conversion, such as the α-santonin 1,2-reductase from Pseudomonas cichorii S, to understand their kinetic parameters and catalytic mechanisms nih.gov.
Exploration of Novel Biocatalysts: Screening for new microorganisms or enzymes capable of producing 1,2-Dihydrosantonin with higher efficiency or stereoselectivity.
Process Development: Optimizing fermentation and downstream processing techniques for large-scale, cost-effective production of 1,2-Dihydrosantonin mdpi.comijair.org.
Table 1: Biocatalytic Production of 1,2-Dihydrosantonin from α-Santonin
| Microorganism/Enzyme | Biotransformation Yield | Key Enzyme/Process | Reference |
| Bacillus cereus UI-1477 | 64% | Microbial transformation | researchgate.netresearchgate.net |
| Pseudomonas cichorii S | Not specified | α-Santonin 1,2-reductase (oxidoreductase) | cdnsciencepub.comnih.govdntb.gov.ua |
| Cunninghamella bainieri, C. echinulata, Mucor plumbeus | Not specified | Microbial transformation | researchgate.netresearchgate.net |
Table 2: Kinetic Parameters of α-Santonin 1,2-Reductase
| Parameter | Value | Substance |
| Apparent Km for α-Santonin | 66.66 µM | α-Santonin |
| Apparent Km for NADH | 44.33 µM | NADH (coenzyme) |
Novel Biological Targets and Mechanistic Insights for 1,2-Dihydrosantonin
Current biological evaluations suggest that 1,2-Dihydrosantonin exhibits a notable loss of the anthelmintic and antimicrobial activities observed in its precursor, α-santonin researchgate.netresearchgate.net. This finding opens up avenues for investigating the specific molecular mechanisms underlying this activity reduction. Future research could aim to:
Identify New Biological Roles: Explore whether 1,2-Dihydrosantonin possesses entirely new biological activities or targets that were masked or absent in α-santonin due to structural modifications.
Elucidate Mechanisms of Activity Loss: Investigate the structural or biochemical reasons for the diminished activity, potentially through enzyme-substrate interaction studies or by analyzing its metabolic fate within biological systems.
Structure-Activity Relationship (SAR) Studies: Synthesize a range of 1,2-Dihydrosantonin derivatives and evaluate their biological activities to establish SAR, which could guide the design of new therapeutic agents.
Integration of Omics Technologies in 1,2-Dihydrosantonin Research
The application of high-dimensional "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for comprehensively understanding biological systems nih.govisaaa.orgmedreport.foundationslideshare.net. While direct studies integrating these technologies with 1,2-Dihydrosantonin are nascent, their potential is significant.
Metabolomics: Could be employed to map the metabolic pathways involved in the biosynthesis or degradation of 1,2-Dihydrosantonin in producing microorganisms or in biological systems where it is encountered asm.org. This would provide insights into its metabolic fate and potential endogenous roles.
Transcriptomics and Proteomics: Could be used to study how microbial strains respond at the gene expression and protein levels during the biotransformation of α-santonin to 1,2-Dihydrosantonin, potentially identifying key regulatory elements or enzymes. Furthermore, these techniques could elucidate cellular responses to 1,2-Dihydrosantonin itself, helping to identify its cellular targets or pathways affected.
Genomics: Could assist in identifying genes responsible for the biocatalytic production of 1,2-Dihydrosantonin in relevant microorganisms, facilitating genetic engineering efforts for improved production strains.
Cross-Disciplinary Research Themes in 1,2-Dihydrosantonin Studies
The study of 1,2-Dihydrosantonin inherently benefits from a cross-disciplinary approach, bridging organic chemistry, microbiology, biochemistry, and chemical biology researchgate.netiicb.res.inhelmholtz-hips.de. The growing emphasis on interdisciplinary research underscores its importance in tackling complex scientific challenges and driving innovation awti.nlnih.govarxiv.orgojed.org. Future research themes could include:
Natural Product Chemistry and Chemical Biology: Investigating the biosynthesis of sesquiterpene lactones like α-santonin and its derivatives, and using chemical biology approaches to probe their biological functions and interactions.
Medicinal Chemistry and Drug Discovery: Leveraging the synthetic potential of 1,2-Dihydrosantonin to design and synthesize novel analogs with potential therapeutic applications, guided by SAR studies and mechanistic insights.
Biotechnology and Industrial Microbiology: Focusing on the development of robust microbial platforms for the sustainable and scalable production of 1,2-Dihydrosantonin, integrating principles of metabolic engineering and bioprocess optimization.
Computational Biology and Cheminformatics: Employing computational tools to predict potential biological targets, analyze omics data related to 1,2-Dihydrosantonin, and design novel derivatives with desired properties.
By integrating these diverse fields, researchers can comprehensively explore the chemical, biological, and biotechnological potential of 1,2-Dihydrosantonin.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1,2-Dihydrosantonin, and how can experimental reproducibility be ensured?
- Methodological Answer : Prioritize multi-step synthesis protocols with clear characterization data (e.g., NMR, IR, and mass spectrometry). For reproducibility, document reaction conditions (solvent, temperature, catalysts) and intermediate purification steps. Follow guidelines for reporting new compounds, including purity assessments via HPLC and elemental analysis . Cross-validate results with independent syntheses to confirm yields and stereochemical outcomes.
Q. Which spectroscopic techniques are most reliable for characterizing 1,2-Dihydrosantonin’s structural integrity?
- Methodological Answer : Combine H and C NMR to confirm the hydrosantonin core and substituent positions. Use X-ray crystallography for absolute configuration determination. For functional groups, IR spectroscopy and high-resolution mass spectrometry (HRMS) are critical. Compare spectral data with published analogs to resolve ambiguities, ensuring raw data is archived in supplementary materials .
Q. How should stability studies for 1,2-Dihydrosantonin be designed to assess degradation under varying conditions?
- Methodological Answer : Conduct accelerated stability testing under controlled temperature, humidity, and light exposure. Monitor degradation via HPLC at regular intervals. Include control samples and validate analytical methods for detecting degradation products (e.g., oxidation or hydrolysis byproducts). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Advanced Research Questions
Q. How can contradictory bioactivity data for 1,2-Dihydrosantonin across studies be systematically analyzed?
- Methodological Answer : Perform a meta-analysis of existing datasets, evaluating variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. Use statistical tools (e.g., funnel plots) to detect publication bias. Replicate key experiments under standardized conditions, controlling for confounding factors such as solvent effects or impurity interference .
Q. What computational strategies are effective for predicting 1,2-Dihydrosantonin’s reactivity and binding mechanisms?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties and reaction pathways. Molecular docking simulations can predict target interactions (e.g., enzyme active sites). Validate predictions with experimental kinetic studies or mutagenesis assays. Ensure computational parameters (e.g., force fields, solvation models) are explicitly documented .
Q. How should researchers design assays to differentiate 1,2-Dihydrosantonin’s specific effects from non-specific cytotoxicity?
- Methodological Answer : Include counter-screens against non-target cell lines or enzymes. Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm activity. Quantify selectivity indices (IC50 ratios) and validate with genetic knockdown/knockout models. Report negative controls and limit-of-detection thresholds to minimize false positives .
Methodological Considerations for Data Reporting
Q. What criteria define robust evidence for 1,2-Dihydrosantonin’s mechanism of action?
- Methodological Answer : Establish a causal chain using in vitro target engagement, in vivo efficacy, and phenotypic rescue experiments. Apply Hill criteria for pharmacological validation (e.g., dose-response correlation, temporal consistency). Disclose all raw data, including outliers, to enable independent verification .
Q. How can researchers address gaps in thermodynamic or kinetic data for 1,2-Dihydrosantonin?
- Methodological Answer : Use isothermal titration calorimetry (ITC) for binding affinity measurements and stopped-flow techniques for kinetic profiling. Compare results with structurally related compounds to infer trends. Archive datasets in public repositories (e.g., Zenodo) with metadata for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
